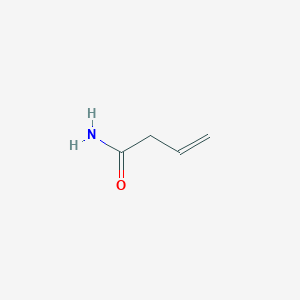

3-丁烯酰胺

描述

Synthesis Analysis

3-Butenamide and its derivatives can be synthesized through various methods. For instance, the synthesis of 3-methyl-4-phenyl-3-butenamide was described by Valcavi, involving the reaction of 2-methyl-3-phenyl-2-propenyl chloride with cuprous cyanide-14C (Valcavi, 1974). Furthermore, Lenko et al. (2023) discussed the synthesis of 1,3-butadiynamides, ethynylogous variants of ynamides, and their use as precursors for complex molecular scaffolds (Lenko et al., 2023).

Molecular Structure Analysis

The molecular structure of 3-Butenamide derivatives plays a crucial role in determining their reactivity and applications. The molecular structure and electronic properties of 1,3-butadiynamides have been explored, highlighting their unique helical twisted frontier molecular orbitals (Hel-FMOs) (Lenko et al., 2023).

Chemical Reactions and Properties

3-Butenamide derivatives exhibit diverse chemical reactivities. Himbert and Schlindwein (1992) studied the thermally induced intramolecular reactions of 2-methyl-2,3-butadienamides, demonstrating their ability to undergo Diels-Alder reactions and form various cyclic structures (Himbert & Schlindwein, 1992). Additionally, Doan et al. (2016) explored the optical, electrochemical, and thermal properties of a ynamide compound derived from 1,3-butadiyne-1,4-diamide, highlighting its potential in polymerization processes (Doan et al., 2016).

Physical Properties Analysis

The physical properties of 3-Butenamide derivatives can vary significantly. For example, Mikhlina et al. (2013) investigated two crystal modifications of N-butyl-2-cyano-3-[4-(dimethylamino)phenyl]-2-propenamide, revealing differences in crystal color and luminescence based on molecular interactions (Mikhlina et al., 2013).

Chemical Properties Analysis

The chemical properties of 3-Butenamide derivatives are influenced by their molecular structure and reactivity. For example, the study by Himbert and Schlindwein (1992) on 2-methyl-2,3-butadienamides provides insight into the chemoselectivity and reaction velocity of their intramolecular Diels-Alder reactions (Himbert & Schlindwein, 1992).

科学研究应用

癌症研究:3-丁烯酰胺在癌症研究中被用于探索基本机制,并增强癌症预防、诊断和治疗方法(Workman et al., 2010)。

氮杂环化合物的合成:它被用于通过铑配合物催化的酰胺导向的羟甲酰化合成氮杂环化合物(Ojima, Korda, & Shay, 1991)。

抗关节炎前药:3-丁烯酰胺作为一种新的抗关节炎药物前体,在大鼠口服后具有有效的吸收(Patterson, Cheung, & Ernest, 1992)。

除草剂研究:在除草剂研究中,3-丁烯苯胺抑制植物中光系统II的电子传递(Eilers et al., 1992)。

腐蚀抑制:这种化合物可以抑制低碳钢在盐酸溶液中的腐蚀(Khalifa & Abdallah, 2011)。

阴离子聚合:3-丁烯酰胺参与阴离子聚合,通过烯丙基团的异构化和酰胺基的质子转移形成聚(2-甲基-α-丙氨酸)(Ragazzini, Vandi, & Campadelli, 1970)。

药物发现工具:在药物研究中被提及作为药物发现的潜在工具(Drews, 2000)。

抗微生物和抗利什曼原虫活性:基于N-[(2-甲氧基-5-硝基苯基)]-4-氧基-4-丁烯酰胺的锌(II)羧酸盐配合物展现出良好的抗微生物和抗利什曼原虫活性(Khan et al., 2021)。

烹饪食品中的生成:3-丁烯酰胺是在某些烹饪食品中通过美拉德反应生成丙烯酰胺的中间体(Stadler et al., 2003)。

微波合成:微波辐射有助于合成丁烯酰胺,这些化合物在医药和工业中具有生物活性和应用(Abdallah & Hefny, 2011)。

代谢研究:3-丁烯酰胺在兔子和大鼠体内代谢成四种产物,对人类代谢研究具有重要意义(Canonica, Manitto, Valcavi, & Zonta Bolego, 1968)。

安全和危害

未来方向

There is limited information available on the future directions of 3-Butenamide1112. However, one study reported improved symptoms following bumetanide treatment in children aged 3 to 6 years with autism spectrum disorder12.

Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.

属性

IUPAC Name |

but-3-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c1-2-3-4(5)6/h2H,1,3H2,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABBZJHFBQXYTLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80337280 | |

| Record name | 3-Butenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Butenamide | |

CAS RN |

28446-58-4 | |

| Record name | 3-Butenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

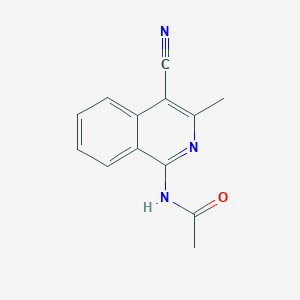

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

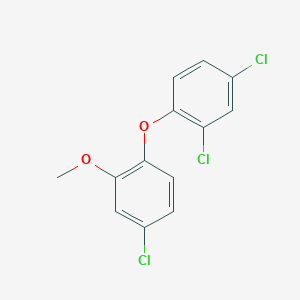

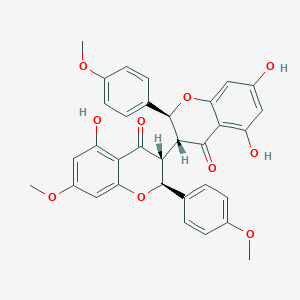

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline](/img/structure/B15701.png)